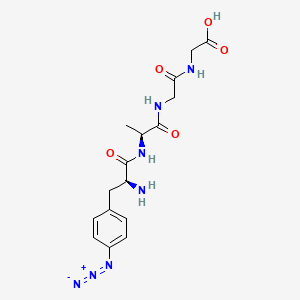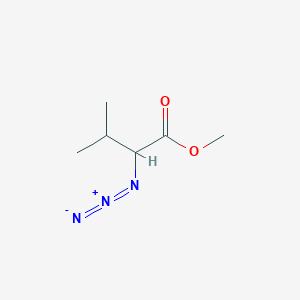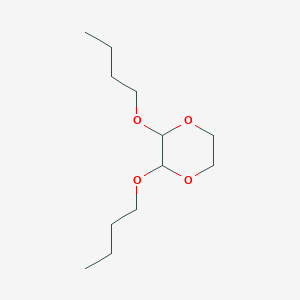
4-Azidophenylalanyl-alanyl-glycyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidophenylalanyl-alanyl-glycyl-glycine is a synthetic peptide compound with the molecular formula C16H21N7O5. It is composed of four amino acids: phenylalanine, alanine, and two glycines, with an azido group attached to the phenylalanine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidophenylalanyl-alanyl-glycyl-glycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The azido group is introduced to the phenylalanine residue through a nucleophilic substitution reaction. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. The use of automated peptide synthesizers can also enhance the efficiency and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
4-Azidophenylalanyl-alanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reagents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Azidophenylalanyl-alanyl-glycyl-glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 4-azidophenylalanyl-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The peptide backbone can interact with enzymes and receptors, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
4-Azidophenylalanine: Similar structure but lacks the additional amino acids.
Azidoglycine: Contains an azido group but is a simpler molecule.
Azidoalanine: Similar to 4-azidophenylalanyl-alanyl-glycyl-glycine but with fewer amino acids
Uniqueness
This compound is unique due to its combination of an azido group with a tetrapeptide structure. This combination allows for versatile chemical reactivity and biological activity, making it a valuable tool in various research fields .
特性
CAS番号 |
81381-56-8 |
|---|---|
分子式 |
C16H21N7O5 |
分子量 |
391.38 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N7O5/c1-9(15(27)20-7-13(24)19-8-14(25)26)21-16(28)12(17)6-10-2-4-11(5-3-10)22-23-18/h2-5,9,12H,6-8,17H2,1H3,(H,19,24)(H,20,27)(H,21,28)(H,25,26)/t9-,12-/m0/s1 |
InChIキー |
OGBPOGVNLAIGLD-CABZTGNLSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])N |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)


